4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid
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Description
4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid is a chemical compound with the CAS Number: 2364439-35-8 . It has a molecular weight of 221.93 and its IUPAC name is this compound . It is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BF3O4/c9-7(10,11)15-6-3-4(12)1-2-5(6)8(13)14/h1-3,12-14H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 221.93 and is stored at temperatures between 2-8°C .Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, and H335 . These indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, and P338 , which provide guidance on how to handle exposure to the compound.
Mechanism of Action
Biochemical Pathways
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Further, the compound’s efficacy could be influenced by factors such as pH, presence of other molecules, and specific conditions within the body.
Properties
IUPAC Name |
[4-hydroxy-2-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O4/c9-7(10,11)15-6-3-4(12)1-2-5(6)8(13)14/h1-3,12-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFONOIYZYXRMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O)OC(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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